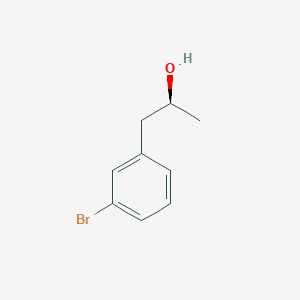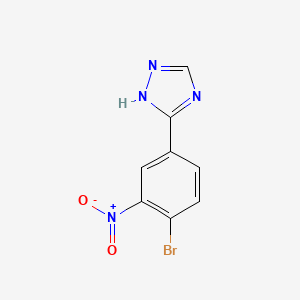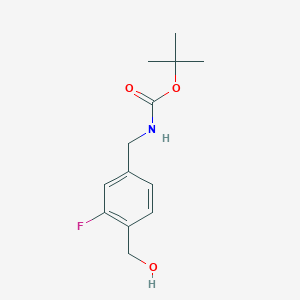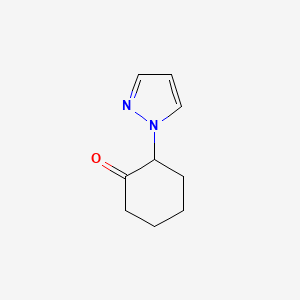
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of cyanoenamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, hydroxyl, cyano, and dichlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Hydroxylation: The addition of a hydroxyl group to the brominated phenyl ring.
Cyano Group Introduction: The addition of a cyano group to the prop-2-enamide backbone.
Amidation: The formation of the amide bond with the 2,5-dichlorophenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxyacetophenone.
Reduction: Formation of 3-(5-bromo-2-hydroxyphenyl)-2-amino-N-(2,5-dichlorophenyl)prop-2-enamide.
Substitution: Formation of 3-(5-substituted-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups suggests that it may interact with biological targets in a specific manner.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Interacting with DNA/RNA: Binding to nucleic acids to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- 3-(5-fluoro-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- 3-(5-iodo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
Uniqueness
The uniqueness of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide lies in its specific combination of functional groups. The presence of bromine, hydroxyl, cyano, and dichlorophenyl groups may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C16H9BrCl2N2O2 |
|---|---|
Molekulargewicht |
412.1 g/mol |
IUPAC-Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H9BrCl2N2O2/c17-11-1-4-15(22)9(6-11)5-10(8-20)16(23)21-14-7-12(18)2-3-13(14)19/h1-7,22H,(H,21,23)/b10-5+ |
InChI-Schlüssel |
DWDQCQLWMGLXRL-BJMVGYQFSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(Tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B13552259.png)
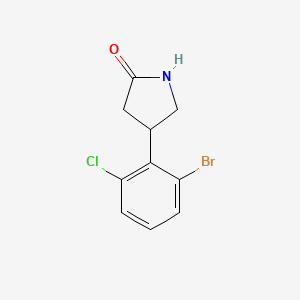

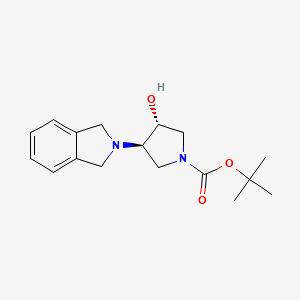
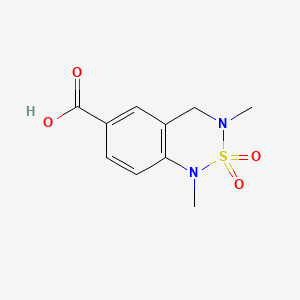
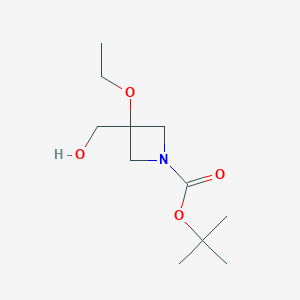

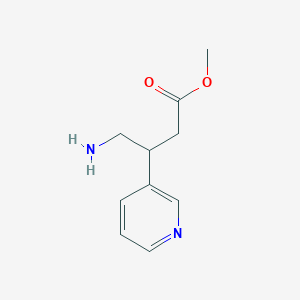
![rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)
